Cas no 1342502-41-3 (2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine)
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
- BC4582085
- Z1474026677
- 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
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- Inchi: 1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3
- InChI Key: WWTFYKCTCDKRFT-UHFFFAOYSA-N
- SMILES: N1(C2C3=NN=CN3C=CN=2)CCNCC1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Topological Polar Surface Area: 58.4
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B488043-10mg |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B488043-50mg |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B488043-100mg |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-112877-0.05g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 0.05g |
$229.0 | 2023-10-26 | |
| Enamine | EN300-112877-0.1g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 0.1g |
$342.0 | 2023-10-26 | |
| Enamine | EN300-112877-0.25g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 0.25g |
$487.0 | 2023-10-26 | |
| Enamine | EN300-112877-0.5g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 0.5g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-112877-1.0g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 1g |
$986.0 | 2023-05-26 | |
| Enamine | EN300-112877-2.5g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-112877-5.0g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 5g |
$2858.0 | 2023-05-26 |
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Suppliers
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Recent Advances in the Study of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS: 1342502-41-3)
The compound 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS: 1342502-41-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a triazolopyrazine core linked to a methylpiperazine moiety, has been explored for its role as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in treating various diseases.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have identified 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine as a promising scaffold for designing selective kinase inhibitors. Its unique structural features allow for high-affinity binding to specific kinase targets, making it a valuable tool for both basic research and drug development.
In addition to its role in kinase inhibition, recent studies have explored the compound's potential in central nervous system (CNS) disorders. The triazolopyrazine core is known to interact with neurotransmitter receptors, and modifications to the piperazine moiety have been shown to influence its pharmacokinetic properties. Preliminary in vitro and in vivo studies suggest that derivatives of this compound may exhibit anxiolytic or antipsychotic effects, opening new avenues for treating mental health conditions.
The synthesis of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has also been optimized in recent years. Novel synthetic routes have been developed to improve yield and purity, addressing challenges associated with scalability and cost-effectiveness. These advancements are particularly important for industrial applications, where large-scale production of high-quality API is essential. Furthermore, the compound's stability under various conditions has been characterized, providing valuable insights for formulation development.
Despite these promising developments, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic potential. Ongoing research aims to elucidate its interactions with biological targets at the molecular level and to explore its structure-activity relationships (SAR) in greater detail. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS: 1342502-41-3) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its applications in kinase inhibition and CNS disorders, coupled with advancements in synthesis and characterization, highlight its potential as a valuable tool for drug discovery. Future research will likely focus on expanding its therapeutic applications and addressing remaining challenges in its development.
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